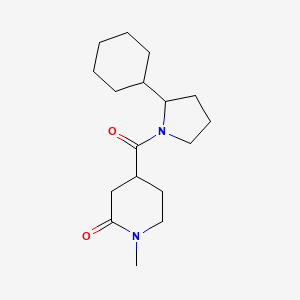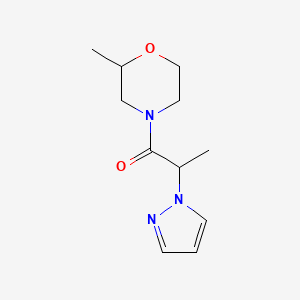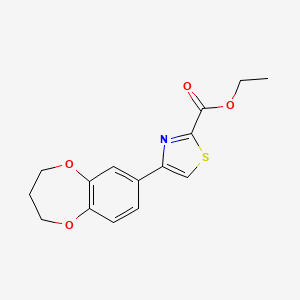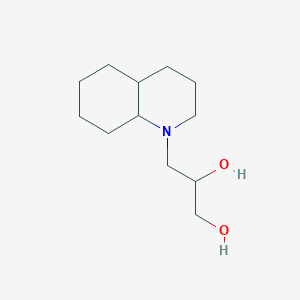
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol is a synthetic compound that has been widely used in scientific research. It is also known as QND or quinpirole, and it belongs to the class of dopamine receptor agonists. This compound has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and drug addiction.
Wirkmechanismus
The mechanism of action of 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol involves its binding to dopamine receptors in the brain. This compound has a high affinity for the D2 receptor subtype, and it can stimulate these receptors to produce a dopamine-like effect. This can lead to improved motor function in patients with Parkinson's disease, as well as potential therapeutic effects in other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol are primarily related to its stimulation of dopamine receptors in the brain. This can lead to increased dopamine release, which can improve motor function and potentially have other therapeutic effects. However, this compound can also have side effects, such as nausea, vomiting, and dizziness, which are related to its effects on dopamine receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol in lab experiments is its high affinity for dopamine receptors, particularly the D2 receptor subtype. This can make it a useful tool for studying the effects of dopamine receptor activation in various disease models. However, one limitation is its potential side effects, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol. One area of interest is its potential use in the treatment of schizophrenia, as it has been shown to have antipsychotic effects in animal models. Another area of interest is its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol involves several steps. The first step is the condensation of 3,4-dihydroxybenzaldehyde with 2-pyrrolidinone to form 3-(3,4-dihydroxyphenyl)-2-pyrrolidinone. This intermediate is then reacted with 1,2-dibromoethane to form 3-(3,4-dihydroxyphenyl)-2-(2-bromoethyl)pyrrolidine. The final step involves the reduction of the bromoethyl group to form 3-(3,4-dihydroxyphenyl)-2-(ethylamino)pyrrolidine, which is then converted to 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol.
Wissenschaftliche Forschungsanwendungen
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol has been extensively studied for its potential therapeutic applications. It has been shown to be a potent agonist of dopamine receptors, particularly the D2 receptor subtype. This compound has been investigated for its potential use in the treatment of Parkinson's disease, as it can stimulate dopamine receptors in the brain and improve motor function in patients with this disease.
Eigenschaften
IUPAC Name |
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c14-9-11(15)8-13-7-3-5-10-4-1-2-6-12(10)13/h10-12,14-15H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEOZMCQJPKHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2CC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline](/img/structure/B7570896.png)
![1'-[(2-Chlorophenyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B7570911.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide](/img/structure/B7570916.png)
![2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide](/img/structure/B7570925.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(3-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B7570932.png)
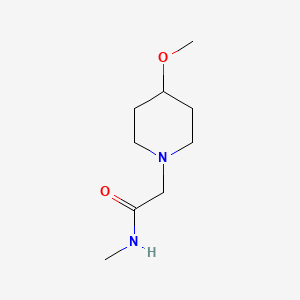

![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B7570942.png)
![Methyl 3-[(2-chloro-4-nitrobenzoyl)-ethylamino]propanoate](/img/structure/B7570949.png)
